![molecular formula C19H31Br B1142376 (4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene CAS No. 117567-53-0](/img/structure/B1142376.png)
(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar conjugated systems often involves steps like Wittig reactions, halogenation, and elimination reactions to introduce double bonds and halogen atoms at specific positions. For instance, the synthesis of related polyenes has been achieved through methods like DBU-induced dehydrobromination and Wittig condensation, indicating possible pathways for synthesizing "(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene" as well (Spangler & Little, 1983).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the alternating single and double bonds, which confer rigidity and planarity to the molecule, influencing its reactivity and physical properties. X-ray crystallography and NMR spectroscopy are common techniques used for structural analysis, providing detailed information on the molecule's geometry and electronic environment.
Chemical Reactions and Properties
The presence of conjugated double bonds and a bromine atom makes "(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene" susceptible to various reactions, including electrophilic addition, nucleophilic substitution, and radical-mediated reactions. For example, similar brominated compounds have been shown to undergo reactions leading to complex cyclic structures through intramolecular interactions and rearrangements (Menzek & Altundas, 2006).
Scientific Research Applications
Radiosynthesis in Fatty Acids
A study by Channing and Simpson (1993) detailed a radiosynthesis process involving (all Z)-1-bromononadeca-4,7,10,13-tetraene for labeling fatty acids. This process included the radical chain decarboxylation of N-hydroxypyridine-2-thione esters of arachidonic and docosahexaenoic acid, yielding the subject compound and its hexaene variant. The resulting polyhomoallylic magnesium bromides were carbonated with [11C]CO2 to produce 1-[11C]polyhomoallylic labeled fatty acids, used in scientific research for studying metabolic processes involving these fatty acids (Channing & Simpson, 1993).
Isolation from Microalgae
De los Reyes et al. (2014) conducted research on microalgae Chlamydomonas debaryana and Nannochloropsis gaditana, leading to the isolation of various oxylipins, including derivatives of (4Z,7Z,9E,11S,13Z)-11-hydroxyhexadeca-4,7,9,13-tetraenoic acid. These compounds, derived from the fatty acid 16:4Δ(4,7,10,13), demonstrated TNF-α inhibitory effects in anti-inflammatory assays, showcasing potential scientific applications in studying inflammation and related biological processes (De los Reyes et al., 2014).
Synthesis in Pheromone Study
Chen and Millar (2000) developed syntheses for isomerically pure hexadeca-10,12,14-trienals, which are components of the tobacco hornworm moth's sex pheromone. They utilized a compound structurally similar to (4E,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene in their research. This work provides insights into the preparation and utilization of such compounds in the study of insect behavior and pheromone communication (Chen & Millar, 2000).
properties
IUPAC Name |
(4E,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6+,10-9+,13-12+,16-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJOMAVHOLGUBD-CGRWFSSPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene |
Q & A
A: Radiolabeled molecules, like the 1-[11C]polyhomoallylic fatty acids described in the paper, are valuable tools in research because they allow scientists to track the fate and distribution of these molecules within a biological system. This is particularly useful for studying fatty acid metabolism, transport, and incorporation into cell membranes. The short half-life of the carbon-11 isotope (around 20 minutes) makes these compounds suitable for positron emission tomography (PET) imaging, a technique that can visualize and quantify biological processes in living organisms. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.